BenchChemオンラインストアへようこそ!

Dribendazole

VEGFR-2 molecular docking benzimidazole repurposing

Dribendazole (CAS 63667-16-3) is a benzimidazole-2-carbamate anthelmintic agent with the IUPAC name methyl N-[6-(cyclohexylthio)-1H-benzimidazol-2-yl]carbamate. It belongs to the extensive benzimidazole family of microtubule-disrupting anthelmintics, sharing the core mechanism of β-tubulin binding with clinically established compounds such as albendazole, fenbendazole, and mebendazole.

Molecular Formula C15H19N3O2S
Molecular Weight 305.4 g/mol
CAS No. 63667-16-3
Cat. No. B1618780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDribendazole
CAS63667-16-3
Molecular FormulaC15H19N3O2S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3CCCCC3
InChIInChI=1S/C15H19N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H2,16,17,18,19)
InChIKeyLRPJFWDUBNJJKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dribendazole (CAS 63667-16-3): Benzimidazole Anthelmintic Procurement & Selection Guide


Dribendazole (CAS 63667-16-3) is a benzimidazole-2-carbamate anthelmintic agent with the IUPAC name methyl N-[6-(cyclohexylthio)-1H-benzimidazol-2-yl]carbamate [1]. It belongs to the extensive benzimidazole family of microtubule-disrupting anthelmintics, sharing the core mechanism of β-tubulin binding with clinically established compounds such as albendazole, fenbendazole, and mebendazole . Its defining structural feature is the 5-cyclohexylthio substituent on the benzimidazole nucleus, which distinguishes it from analogs bearing open-chain alkyl-thio, aryl-thio, or sulfinyl groups at this position [2]. Dribendazole is classified under WHO INN and USAN nomenclature and is recognized as an anti-infective agent within the antihelminthic category [1][3].

Why Dribendazole Cannot Be Assumed Interchangeable with Other Benzimidazole Anthelmintics


Benzimidazole anthelmintics are not a homogeneous class. Despite a shared mechanism—binding to helminth β-tubulin and disrupting microtubule polymerization—the substituent at the 5-position of the benzimidazole ring profoundly influences lipophilicity, transtegumental diffusion, and target binding affinity [1]. The cyclohexylthio moiety of dribendazole imparts distinct physicochemical properties (LogP ~4.18) compared to the propylthio group of albendazole (LogP ~2.7) or the phenylthio group of fenbendazole [2]. In differential VEGFR-2 docking studies, dribendazole exhibited a binding energy of −7.53 kcal/mol, ranking eighth among 13 tested benzimidazole anthelmintics and differing by up to 0.65 kcal/mol from the top compound fenbendazole (−8.18 kcal/mol) [3]. Patent literature explicitly identifies 5-cycloalkylthio-substituted benzimidazoles, including dribendazole, as 'exceptionally active' relative to open-chain alkyl-thio analogs, underscoring that the cyclic nature of the 5-substituent is a pharmacophoric determinant, not a trivial structural variation [4]. Generic substitution among benzimidazoles without consideration of these substituent-driven differences risks selecting a compound with suboptimal potency for the intended target.

Quantitative Differentiation Evidence: Dribendazole vs. Comparator Benzimidazoles


VEGFR-2 Binding Affinity: Dribendazole Molecular Docking Score vs. 12 Benzimidazole Anthelmintics

In a computational repurposing study docking 13 FDA-approved benzimidazole anthelmintics against the VEGFR-2 receptor (PDB: 2OH4), dribendazole achieved a binding score of −7.53 kcal/mol, which was 0.65 kcal/mol weaker than the top-ranked fenbendazole (−8.18 kcal/mol) and 0.38 kcal/mol weaker than albendazole (−7.91 kcal/mol), but outperformed parbendazole (−7.46 kcal/mol), thiabendazole (−6.62 kcal/mol), and the unsubstituted bendazole (−6.84 kcal/mol) [1]. The RMSD value for dribendazole was 1.31 Å, indicating a stable binding pose comparable to albendazole (1.15 Å) and superior to oxfendazole (1.69 Å). Dribendazole formed a single hydrogen bond interaction as an H-donor with Cys917 (distance 2.85 Å) plus two water-bridged hydrogen bonds with Leu838 (2.91 Å) and an H-acceptor interaction with Cys917 (3.06 Å), along with pi-H contacts at Leu838 (4.03 Å) and Val846 (4.82 Å) [1]. This places dribendazole in the mid-range of benzimidazole VEGFR-2 binding affinity, distinct from both the high-affinity cluster (fenbendazole, mebendazole, albendazole) and the low-affinity cluster (thiabendazole, bendazole).

VEGFR-2 molecular docking benzimidazole repurposing

Lipophilicity (LogP) Differentiation: Dribendazole vs. Albendazole and Fenbendazole

Dribendazole exhibits a calculated LogP value of 4.18, substantially higher than albendazole (LogP 2.7) and other commonly used benzimidazole anthelmintics [1]. Published transtegumental diffusion studies demonstrate a strong correlation (r=0.87) between benzimidazole LogP and drug accumulation within cestode parasites, with compounds having LogP >3.7 achieving significantly higher intra-parasitic concentrations than less lipophilic analogs [2]. Dribendazole's elevated LogP, driven by its cyclohexylthio substituent, predicts enhanced passive diffusion across helminth tegumental membranes relative to the propylthio- or sulfinyl-substituted comparators, representing a quantifiable physicochemical differentiator with direct implications for target tissue penetration [3].

lipophilicity drug permeation physicochemical property

Structural Pharmacophore Differentiation: 5-Cyclohexylthio vs. 5-Alkylthio or 5-Sulfinyl Benzimidazoles

Dribendazole is a prototypical member of the 5-cycloalkylthio-2-carbalkoxyaminobenzimidazole subclass, carrying a cyclohexyl ring at the thioether position [1]. The foundational patent (US 4,258,198) explicitly teaches that '2-carbalkoxyaminobenzimidazole compounds having a cycloalkyl thio or oxy substituent at the 5-position rather than an open chain alkyl thio or alkoxy group are extremely active, especially the thio compounds,' and further specifies that 'the cyclohexylthio and cyclopentylthio containing compounds are exceptionally active' [2]. This claim establishes a direct SAR comparison: the cyclic nature of the 5-substituent confers enhanced anthelmintic potency relative to compounds bearing open-chain alkyl-thio groups (e.g., the n-propylthio group of albendazole or the methyl-thio analog). In contrast, the major clinically used benzimidazoles—albendazole (5-propylthio), fenbendazole (5-phenylthio), oxfendazole (5-phenylsulfinyl), and mebendazole (5-benzoyl)—all lack a cycloalkyl substituent at position 5, representing a structurally distinct pharmacophoric space [3].

structure-activity relationship benzimidazole pharmacophore 5-substituent

Dribendazole Physicochemical Property Profile for Formulation and Handling Selection

Dribendazole possesses a molecular weight of 305.4 g/mol (monoisotopic mass 305.12 Da), a polar surface area (PSA) of 95.8 Ų, and 2 hydrogen bond donors with 4 hydrogen bond acceptors . Its SMILES notation (C2=C(SC1CCCCC1)C=CC3=C2[NH]C(=N3)NC(OC)=O) and InChI Key (LRPJFWDUBNJJKE-UHFFFAOYSA-N) provide definitive structural identification for procurement verification . Commercially available dribendazole is specified at ≥98% purity (HPLC), with solubility of 2 mg/mL in DMSO (warmed) and a white-to-beige powder appearance, providing procurement-grade specifications for research use . These physicochemical parameters are distinct from close analogs: for example, albendazole (MW 265.3) and fenbendazole (MW 299.4) differ in molecular weight by 40-55 Da, impacting molar dosing calculations and chromatographic retention times in analytical workflows [1].

molecular property formulation compatibility quality control

Recommended Application Scenarios for Dribendazole Based on Quantitative Differentiation Evidence


Benzimidazole Anthelmintic Reference Panel for VEGFR-2 Repurposing Studies

Dribendazole, with its quantified VEGFR-2 binding energy of −7.53 kcal/mol and distinct Cys917/Leu838/Val846 interaction profile [1], serves as a mid-range reference compound in panels designed to establish SAR for benzimidazole repurposing as angiogenesis inhibitors. Its cyclohexylthio substituent provides a structural counterpoint to the phenylthio (fenbendazole, −8.18 kcal/mol), propylthio (albendazole, −7.91 kcal/mol), and benzoyl (mebendazole, −8.12 kcal/mol) substituents represented by the high-affinity cluster, enabling substituent-based activity dissection.

Helminth Tegumental Permeation Studies Requiring High-LogP Benzimidazole Probes

Dribendazole's LogP of 4.18 places it above the threshold (LogP >3.7) associated with significantly enhanced transtegumental diffusion in cestode models [2]. This makes it a suitable tool compound for studies investigating the relationship between benzimidazole lipophilicity and parasite tissue penetration, particularly in comparative designs with lower-LogP analogs such as albendazole (LogP 2.7) where the 1.48 LogP unit difference predicts measurably divergent drug accumulation kinetics.

5-Cycloalkylthio Benzimidazole Pharmacophore Exploration in Anthelmintic Discovery

As one of the few benzimidazoles bearing a cyclohexylthio substituent at position 5, dribendazole is a key reference compound for SAR campaigns investigating the role of cyclic vs. open-chain thio substituents on anthelmintic potency [3]. The patent-established activity advantage of cycloalkylthio over alkylthio compounds positions dribendazole as the commercially available exemplar of this pharmacophore subclass for hit-to-lead or lead-optimization benchmarking.

Analytical Method Development and Reference Standard Qualification

Dribendazole's distinct molecular weight (305.4 g/mol), PSA (95.8 Ų), and chromatographic retention behavior (predicted from LogP 4.18) differentiate it from the more common benzimidazole anthelmintics (e.g., albendazole MW 265.3, fenbendazole MW 299.4) . These property differences facilitate its use as an internal standard or system suitability compound in HPLC/LC-MS methods designed for benzimidazole multi-residue analysis, where co-elution with more prevalent analytes must be avoided.

Quote Request

Request a Quote for Dribendazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.